molecular formula C8H12O B041583 1-Ethynylcyclohexanol CAS No. 78-27-3

1-Ethynylcyclohexanol

Cat. No. B041583
CAS RN: 78-27-3
M. Wt: 124.18 g/mol
InChI Key: QYLFHLNFIHBCPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The polymerization of 1-ethynylcyclohexanol (ECHO) has been explored using various transition metal catalysts. Research by Gal (1994) demonstrated that Mo- and W-based catalysts yielded relatively low polymerization rates, whereas PdCl2 emerged as a highly effective catalyst, producing polymers with a conjugated polyene structure featuring an α-hydroxycyclohexyl substituent (Gal, 1994).

Molecular Structure Analysis

Vogt et al. (2018) applied the mixed regression method to determine the accurate molecular structure of ethynylcyclohexane, closely related to 1-ethynylcyclohexanol. Their methodology confirmed the molecule's structure with high precision, highlighting the importance of accurate structural data in understanding the compound's properties (Vogt et al., 2018).

Chemical Reactions and Properties

The reactivity of 1-ethynylcyclohexanol with transition metal carbonyl clusters was studied by Gatto et al. (2001), showing its capability to form various complexes with metals such as cobalt and iron. This research sheds light on the compound's versatility in forming organometallic complexes, which could have implications in catalysis and material science (Gatto et al., 2001).

Physical Properties Analysis

The study of 1-ethynylcyclohexanol's polymerization under various conditions by Usanmaz and Kizilirmak (1992) provides insights into its thermal and morphological properties. The polymerization process produced light-brown powders fully soluble in organic solvents, indicating significant potential for application in materials science (Usanmaz & Kizilirmak, 1992).

Chemical Properties Analysis

Ethynylcyclohexanol's effectiveness as a corrosion inhibitor for steel in acid solutions was investigated by Duwell et al. (1964). The study revealed its hydrogenation and dehydration reactions, underlining the compound's protective properties against corrosion, which could be leveraged in industrial applications (Duwell et al., 1964).

Scientific Research Applications

  • Corrosion Inhibition : Rauscher, Kutsán, and Lukács (1993) found that Ethynylcyclohexanol effectively inhibits corrosion of carbon steel in hydrochloric acid solutions. This inhibition is attributed to its chemical change mechanism and potential involvement in an oligomerization reaction (Rauscher, Kutsán, & Lukács, 1993). Similarly, Duwell, Todd, and Butzke (1964) reported that Ethynylcyclohexanol inhibits steel corrosion in acid solutions containing iron powder by undergoing hydrogenation and dehydration (Duwell, Todd, & Butzke, 1964).

  • Organic Chemistry and Polymerization : In the field of organic chemistry, Friesen and Schretzman (2011) noted that the dehydration of 2-methyl-1-cyclohexanol produces methylenecyclohexane and ethylidenecyclopentane, challenging Zaitsev's rule (Friesen & Schretzman, 2011). Usanmaz and Kizilirmak (1992) discovered that radiation-induced polymerization of 1-ethynyl-1-cyclohexanol produces a mixture of oligomers and polymers, while electro-initiated polymerization yields both soluble and insoluble fractions (Usanmaz & Kizilirmak, 1992).

  • Synthesis and Chemical Reactions : Han et al. (2013) developed a simple and efficient strategy for synthesizing 1-ethynylcyclohex-2-enol derivatives using regioselective addition of acetylides to enediones, based on steric effects (Han et al., 2013). Woldbaek, Nielsen, and Klaeboe (1985) studied the vibrational spectra and force constant calculations of ethynylcyclohexane, revealing insights into its structural behavior (Woldbaek, Nielsen, & Klaeboe, 1985).

  • Biomedical Applications : Billimoria (1952) developed a modified method for preparing methyl-substituted analogues of 1-hydroxyacetylcyclohexanol, which has implications in the field of cortisone analogues (Billimoria, 1952). Murata, Eto, and Fuchigami (1964) found that 1-Ethynylcyclohexanol can be converted into 1-ethynylcyclohexane-1, 2-diol and 1-ethynylcyclohexane-1, 4-diol in rabbit liver (Murata, Eto, & Fuchigami, 1964).

Safety And Hazards

1-Ethynyl-1-cyclohexanol is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. It may cause narcotic effects in high concentration .

Future Directions

1-Ethynyl-1-cyclohexanol has been sold as a designer drug, first being identified in the UK in March 2012 . It is used as a catalyst inhibitor (platinum) in silicone release coatings and has various application fields, such as life science, silicones, plastics, polymers, and fibers .

properties

IUPAC Name

1-ethynylcyclohexan-1-ol
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InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2
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InChI Key

QYLFHLNFIHBCPR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C#CC1(CCCCC1)O
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Molecular Formula

C8H12O
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DSSTOX Substance ID

DTXSID0021757
Record name 1-Ethynylcyclohexanol
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Molecular Weight

124.18 g/mol
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Physical Description

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS]
Record name Cyclohexanol, 1-ethynyl-
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Vapor Pressure

0.13 [mmHg]
Record name 1-Ethynylcyclohexanol
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Product Name

1-Ethynylcyclohexanol

CAS RN

78-27-3, 28652-54-2
Record name 1-Ethynylcyclohexanol
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Synthesis routes and methods I

Procedure details

Dissolve 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol (1.79 g, 9.13 mmol) in tetrahydrofuran (11 mL) and place under an argon atmosphere. Add, by dropwise addition, tetra-n-butylammonium fluoride (11 mL of a 1M solution in tetrahydrofuran, 11 mmol). Stir for 1 hour at room temperature and partition between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry (MgSO4), filter and evaporate the solvent in vacuo to give the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
598
Citations
M Furdík, P Rapoš, A Štullerová, S Priehradný - Chemical Papers, 1963 - chempap.org
Starting from 1-ethylylcyclohexanol (I) and bis (1-hydroxycyclohexyl) acetylene (II), compds. IIa and IIb were prepd. and their herbicide activities were tested. IIa (X, R, mp, or bp, and% …
Number of citations: 3 chempap.org
DS ZHU, ZM MEI, S Wen-Ying… - Chinese Journal of …, 2004 - sioc-journal.cn
… ) vinyl]-cyclohexanol (2) were synthesized byadditive reaction of the corresponding tri-o-tolyltin hydride to the triple bond of 1-ethynylcyclopentanol and 1-ethynylcyclohexanol, …
Number of citations: 0 sioc-journal.cn
RJ Ouellette - Journal of the American Chemical Society, 1964 - ACS Publications
… The conformational preference of the ethynyl group in cyclohexane has been determined indirectly from the conformation of 1-ethynylcyclohexanol. The hydroxyl proton experiences a …
Number of citations: 33 pubs.acs.org
E Gatto, G Gervasio, D Marabello… - Journal of the Chemical …, 2001 - pubs.rsc.org
The reactions of Co2(CO)8 with 1-ethynylcyclohexanol (HCCC6H10OH, ECY) in benzene led mainly to Co2(CO)6(ECY) 1 and to smaller amounts of the methylidyne complex Co3(CO)9…
Number of citations: 13 pubs.rsc.org
DJ PRIMEAUX II - 1984 - search.proquest.com
… For example, cyclohexanone is ethynylated by metal acetylides to produce a single product, 1-ethynylcyclohexanol. Substituted cyclohexanones however, produce additional products …
Number of citations: 1 search.proquest.com
GF Hennion, CA Lynch Jr - The Journal of Organic Chemistry, 1960 - ACS Publications
… The analysis of the total distilled products of the reaction of 1-ethynylcyclohexanol (I) with … The reaction of 1-ethynylcyclohexanol with thionyl chloride appears to be useful only for the …
Number of citations: 10 pubs.acs.org
GF Hennion, FX O'Shea - Journal of the American Chemical …, 1958 - ACS Publications
… recent paper, that a 4-/-butyl group constrains the cyclohexyl ring to one chair conformation with/-butyl equatorial, it was suspected that the sample of 4-Z-butyl-1 -ethynylcyclohexanol …
Number of citations: 48 pubs.acs.org
AS Hay - The Journal of Organic Chemistry, 1962 - ACS Publications
… : 1) phenylacetylene, 2) 1-ethynylcyclohexanol, and 3) hexyne-1. … Oxidation of 1 -Ethynylcyclohexanol. General Procedure.—To a 250-ml… (0.20 mole) of 1-ethynylcyclohexanol was …
Number of citations: 258 pubs.acs.org
JH Saunders - Organic Syntheses, 2003 - Wiley Online Library
1‐Ethynylcyclohexanol - Saunders - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
GJ Cooper - 1985 - search.proquest.com
… The ethynylation of cyclohexanone produces only one product (1-ethynylcyclohexanol), while the ethynylation of 2-alkylcyclohexanone (structure I) produces a mixture of isomers …
Number of citations: 2 search.proquest.com

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